molecular formula C19H22N4O4 B6429365 methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate CAS No. 1705532-69-9

methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate

Cat. No.: B6429365
CAS No.: 1705532-69-9
M. Wt: 370.4 g/mol
InChI Key: JZXBBZDWHKFQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate is a synthetic organic compound characterized by a benzoate ester core functionalized with a pyrrolidine-carbonyl group and a substituted pyrazine ring. The pyrazine moiety is modified with a dimethylamino group at the 6-position, while the pyrrolidine ring is linked via an ether oxygen to the pyrazine system. The ester group at the benzoate position enhances lipophilicity, which may influence bioavailability and environmental persistence .

Properties

IUPAC Name

methyl 2-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-22(2)16-10-20-11-17(21-16)27-13-8-9-23(12-13)18(24)14-6-4-5-7-15(14)19(25)26-3/h4-7,10-11,13H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXBBZDWHKFQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate typically involves multiple steps, including the formation of the pyrrolidine and pyrazine rings, followed by their coupling and esterification. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Core Structure: Unlike the target compound, most analogs in Table 1 feature pyrimidine or pyridine rings (e.g., pyriminobac-methyl, haloxyfop-methyl) rather than pyrazine.

Ester Linkage: All compounds share a methyl benzoate backbone, but the target compound’s pyrrolidine-carbonyl substituent distinguishes it from herbicides like diclofop-methyl, which rely on phenoxypropanoate chains for activity .

Functional Applications: The evidence highlights that pyriminobac-methyl and diclofop-methyl act as acetyl-CoA carboxylase (ACCase) inhibitors in grasses, whereas the target compound’s mechanism remains uncharacterized. Its pyrrolidine-pyrazine system may target different biochemical pathways, such as kinase inhibition or neurotransmitter modulation, based on structural parallels to bioactive molecules outside the evidence scope.

Research Findings and Limitations

  • Ecotoxicological Data: No data are available for the target compound. In contrast, haloxyfop-methyl exhibits high soil mobility due to its trifluoromethyl group, a feature absent in the dimethylamino-pyrazine system .

Biological Activity

Chemical Structure and Properties

Methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate has a unique structure that includes:

  • A pyrazine ring : This nitrogen-containing heterocycle is known for its role in biological activity.
  • A pyrrolidine moiety : This five-membered ring structure contributes to the compound's pharmacological properties.
  • A benzoate group : This aromatic component can enhance lipophilicity, affecting the compound's absorption and distribution.

Molecular Formula

The molecular formula can be represented as C18H22N4O3C_{18}H_{22}N_4O_3.

Research indicates that compounds similar to this compound may interact with various biological pathways, including:

  • Inhibition of the PI3K/AKT/mTOR pathway : Dysregulation of this pathway is often associated with tumor proliferation. Compounds targeting this pathway have shown promise in anticancer therapies .
  • Antimicrobial properties : Similar derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Antitumor Activity
    • A study on related compounds showed significant antitumor effects in mouse xenograft models, indicating that modifications to the pyrazine ring can enhance efficacy against specific cancer types .
  • Antimicrobial Testing
    • Research on hydrazide derivatives indicated that structural variations could lead to enhanced antibacterial and antifungal activities. The presence of the dimethylamino group may contribute to increased activity against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant tumor growth inhibition
AntimicrobialEffective against multiple strains
Enzyme InhibitionPotential modulation of PI3K pathway

Table 2: Structural Variants and Their Activities

Compound VariantActivity TypeEfficacy Level
This compoundAntitumorHigh
Related hydrazide derivativesAntimicrobialModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.